PC Biotin-PEG3-Azide

Affinity Purification Proteomics Streptavidin-Biotin Elution

PC Biotin-PEG3-Azide (CAS 1937270-46-6; molecular formula C₃₅H₅₅N₉O₁₂S; MW 825.94 g/mol) is a heterotetrafunctional bioconjugation linker that integrates a photocleavable (PC) 2-nitrobenzyl moiety, a biotin affinity tag, a triethylene glycol (PEG3) spacer, and a terminal azide group within a single compact scaffold. The PC group enables light-triggered, reagent-free release of captured biomolecules (λ = 300–365 nm), while the azide supports both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN derivatives.

Molecular Formula C35H55N9O12S
Molecular Weight 825.9 g/mol
Cat. No. B15605813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePC Biotin-PEG3-Azide
Molecular FormulaC35H55N9O12S
Molecular Weight825.9 g/mol
Structural Identifiers
InChIInChI=1S/C35H55N9O12S/c1-24(56-35(48)39-10-6-11-40-43-36)25-21-28(51-2)29(22-27(25)44(49)50)55-14-5-9-32(46)38-13-16-53-18-20-54-19-17-52-15-12-37-31(45)8-4-3-7-30-33-26(23-57-30)41-34(47)42-33/h21-22,24,26,30,33H,3-20,23H2,1-2H3,(H,37,45)(H,38,46)(H,39,48)(H2,41,42,47)/t24?,26-,30-,33-/m0/s1
InChIKeyPTNZFIYMARMNDM-MJUSKHNJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PC Biotin-PEG3-Azide for Bioconjugation Procurement: Technical Specifications & Functional Architecture


PC Biotin-PEG3-Azide (CAS 1937270-46-6; molecular formula C₃₅H₅₅N₉O₁₂S; MW 825.94 g/mol) is a heterotetrafunctional bioconjugation linker that integrates a photocleavable (PC) 2-nitrobenzyl moiety, a biotin affinity tag, a triethylene glycol (PEG3) spacer, and a terminal azide group within a single compact scaffold . The PC group enables light-triggered, reagent-free release of captured biomolecules (λ = 300–365 nm), while the azide supports both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN derivatives [1]. Commercial availability at ≥95% purity, with solubility in DMSO of 50 mg/mL (60.54 mM) .

Why Non-Cleavable Biotin-PEG3-Azide Cannot Substitute PC Biotin-PEG3-Azide in Controlled-Release Workflows


The core functional distinction between PC Biotin-PEG3-Azide and its closest structural analog, non-cleavable Biotin-PEG3-Azide (CAS 875770-34-6; MW 444.55; C₁₈H₃₂N₆O₅S), is the presence of the 2-nitrobenzyl photocleavable spacer within the PC variant . Without this photocleavable group, non-cleavable Biotin-PEG3-Azide permanently traps biotinylated targets on streptavidin/avidin resins; elution requires harsh, denaturing conditions—boiling in SDS/DTT, high concentrations of chaotropic salts, or competition with excess free biotin—all of which co-elute non-specifically bound contaminants and resin-derived peptides, compromising downstream purity and protein integrity . Even among cleavable alternatives, cleavage mechanism matters: Dde-based linkers require 2% hydrazine treatment, introducing chemical reagents into the sample, while disulfide (SS) linkers demand reducing agents (DTT/TCEP) that can damage disulfide-containing proteins [1]. PC Biotin-PEG3-Azide uniquely provides reagent-free, light-controlled release, preserving biological activity and sample purity .

Quantitative Differentiation Evidence: PC Biotin-PEG3-Azide Versus Closest Analogs


Photocleavage Release Efficiency: PC Biotin-PEG3-Azide vs. Non-Cleavable Biotin-PEG3-Azide

PC Biotin-PEG3-Azide enables quantitative, reagent-free elution of captured biomolecules via near-UV photocleavage, whereas non-cleavable Biotin-PEG3-Azide (CAS 875770-34-6) requires harsh denaturing elution that inevitably co-elutes contaminants. PC Biotin-azide achieves >90% release in 5–25 minutes using a 365 nm lamp at 1–5 mW/cm², a mild condition fully compatible with downstream biological activity . In contrast, standard non-cleavable biotin-streptavidin elution protocols require boiling in SDS-PAGE loading buffer with 10–50 mM DTT, treatment with 6–8 M guanidine hydrochloride at pH 1.5, or competition with 2–5 mM free biotin—all conditions that denature proteins, reduce disulfide bonds, and release non-specifically bound proteins along with the target . The resulting purity difference, while application-dependent, is qualitatively documented by the preferential use of PC biotin probes in proteomic studies requiring minimal background .

Affinity Purification Proteomics Streptavidin-Biotin Elution

Cleavage Trigger Specificity: PC Biotin-PEG3-Azide (Photo) vs. Dde Biotin-Azide (Hydrazine-Chemical)

Both PC Biotin-PEG3-Azide and Dde Biotin-azide deliver >90% release of captured biomolecules, but their cleavage triggers differ fundamentally in their impact on sample integrity. PC Biotin-azide employs 365 nm near-UV light (1–5 mW/cm², 5–25 min), a physical trigger that introduces no chemical reagents and is fully bioorthogonal, leaving a 100.7 Da residual fragment on the released molecule . Dde Biotin-azide achieves comparable >90% release efficiency but requires treatment with 2% hydrazine, a nucleophilic chemical cleaving agent that can react with carbonyl groups, potentially modify peptides, and introduce hydrazine adducts into the sample [1]. The reagent-free nature of PC photocleavage is particularly critical for mass spectrometry workflows, where hydrazine-derived contaminants or adducts would complicate spectral interpretation .

Bioorthogonal Cleavage Chemical Proteomics Sample Preparation

PEG Spacer Length Optimization: PEG3 (3 Units) vs. PEG2 and PEG4+ Architectures in Solubility and Steric Accessibility

The PEG3 spacer in PC Biotin-PEG3-Azide (MW 825.94) provides an empirically balanced profile of aqueous solubility and steric accessibility that differs from both shorter (PEG2) and longer (PEG4, PEG3-PEG4) alternatives. PC Biotin-PEG3-Azide dissolves in DMSO at 50 mg/mL (60.54 mM) with ultrasonication and warming to 60°C . UV Cleavable Biotin-PEG2-Azide (MW 781.92) achieves higher DMSO solubility at 100 mg/mL (127.89 mM) due to its lower molecular weight and reduced hydrophobic surface area , but the shorter 2-unit spacer provides only 9.2 Å extended length vs. ~13.8 Å for PEG3, limiting accessibility of the biotin moiety into the deep streptavidin binding pocket when conjugated to bulky cargo [1]. Conversely, PC-Biotin-PEG4-PEG3-Azide (7 PEG units) offers greater reach and flexibility but at the cost of a larger molecular footprint (MW substantially >825.94) that may reduce labeling density on sterically constrained surfaces .

PEGylation Linker Design Solubility Engineering Streptavidin Binding Kinetics

Post-Cleavage Residual Fragment Mass: PC Biotin-PEG3-Azide (100.7 Da) vs. PC Biotin Alkyne (55.07 Da) and Impact on Mass Spectrometry

Following photocleavage, PC Biotin-PEG3-Azide leaves a 100.7 Da molecular fragment covalently attached to the released biomolecule, a defined, predictable mass shift that can be computationally accounted for in proteomic database searches . This is directly comparable to the PC Biotin Alkyne variant (MW 780.9; C₃₅H₅₂N₆O₁₂S), which leaves a 55.07 Da fragment upon cleavage . While both fragments are small enough to avoid significant interference with peptide ionization, the 100.7 Da residual mass on PC Biotin-Azide represents the carbamate-linked azidopropyl moiety remaining after 2-nitrobenzyl photocleavage. This predictable mass addition (+100.7 Da) serves as a built-in mass tag confirming successful cleavage and enabling specific database search modifications. In contrast, chemically cleavable Dde linkers leave a different, less well-characterized residual mass, and disulfide (SS) linkers leave a free thiol that can re-oxidize .

Mass Spectrometry Proteomics Peptide Identification Cleavage By-Product Biotin Removal

Click Chemistry Orthogonality: Azide (CuAAC + SPAAC) vs. Alkyne (CuAAC Only) in Biotin-PEG3 Linker Series

PC Biotin-PEG3-Azide bears a terminal azide group that enables two mechanistically distinct click chemistry pathways: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, and copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN derivatives [1]. The alkyne congener, PC Biotin-PEG3-Alkyne (CAS 1869922-24-6), is restricted to CuAAC with azide-bearing molecules and cannot participate in SPAAC . This dual-reactivity profile of the azide group provides procurement flexibility: the same PC Biotin-PEG3-Azide stock can be deployed in both CuAAC workflows (higher reaction rate, smaller probe size) and SPAAC workflows (cytocompatible, copper-free, suitable for live-cell labeling) without requiring separate linker inventories [1]. The PEG3 spacer further enhances this advantage by providing sufficient distance between the biotin and the triazole linkage to prevent steric interference during streptavidin capture .

Click Chemistry Bioorthogonal Conjugation CuAAC SPAAC Bifunctional Linker Design

Validated Application Scenarios for PC Biotin-PEG3-Azide Supported by Comparative Evidence


Streptavidin Affinity Purification with Non-Denaturing, Reagent-Free Elution for Intact Protein Analysis

PC Biotin-PEG3-Azide is the preferred linker for affinity purification workflows requiring recovery of intact, biologically active proteins. After CuAAC or SPAAC conjugation to alkyne-labeled targets, the biotin moiety captures the conjugate on streptavidin beads. Subsequent irradiation with a 365 nm lamp at 1–5 mW/cm² for 5–25 minutes achieves >90% photorelease without any chemical eluents, leaving only a 100.7 Da carbamate fragment on the released protein . This contrasts with conventional non-cleavable Biotin-PEG3-Azide, which forces users to choose between low-purity elution (excess biotin competition) or denatured, non-functional protein (boiling in SDS/DTT) . The PC approach is thus uniquely suited for activity-based protein profiling, enzyme kinetics assays, and native mass spectrometry.

Antibody-Drug Conjugate (ADC) Linker with Spatially and Temporally Controlled Payload Release

PC Biotin-PEG3-Azide serves as a cleavable 3-unit PEG ADC linker (CAS 1937270-46-6), where the photocleavable 2-nitrobenzyl group enables light-triggered spatial and temporal control over cytotoxic payload release—a capability unavailable in non-cleavable or purely enzymatic-cleavable (e.g., cathepsin B-sensitive Val-Cit) linkers . While Dde-based ADC linkers release payloads via hydrazine, and disulfide linkers via intracellular glutathione reduction, the PC linker's 365 nm light trigger permits ex vivo or localized in vitro photorelease independent of cellular enzyme expression or redox state [1]. This provides ADC developers with an orthogonal release mechanism for in vitro characterization, pre-clinical mechanistic studies, and photoactivatable prodrug design.

Mass Spectrometry-Based Chemoproteomics with Built-in Photocleavage Verification Mass Tag

In chemoproteomic target identification experiments, PC Biotin-PEG3-Azide is conjugated to alkyne-functionalized probes via CuAAC. After streptavidin enrichment, photocleavage at 365 nm releases peptides bearing the 100.7 Da residual modification, which serves as an unambiguous, searchable mass tag confirming successful probe labeling and enrichment . This feature directly addresses the critical limitation of non-cleavable biotin-azide work-flows, where on-bead tryptic digestion of streptavidin-bound proteins generates overwhelming streptavidin-derived peptide contamination. The ability to photorelease only probe-labeled peptides prior to LC-MS/MS analysis substantially reduces background signal and improves identification of low-abundance targets compared to on-bead digest protocols .

Live-Cell Compatible Bioorthogonal Labeling via SPAAC Followed by Light-Controlled Capture Release

The azide group on PC Biotin-PEG3-Azide reacts with DBCO- or BCN-modified biomolecules via copper-free SPAAC under physiological conditions, enabling biotinylation of live cells without copper toxicity . Following labeling and lysis, the biotin tag enables streptavidin-based enrichment, and the PC group permits subsequent photocleavage release of captured targets for downstream analysis. This sequential orthogonal chemistry—SPAAC (bioorthogonal ligation) followed by photocleavage (bioorthogonal release)—represents a workflow advantage over PC Biotin-PEG3-Alkyne, which cannot perform SPAAC, and over PC DBCO-PEG3-Biotin, which lacks the dual CuAAC/SPAAC flexibility and requires the user to maintain separate alkyne and DBCO inventories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for PC Biotin-PEG3-Azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.